(2E)-1-(4-Ethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-2-22-16-9-7-14(8-10-16)17(19)11-6-13-4-3-5-15(12-13)18(20)21/h3-12H,2H2,1H3/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBWWLBUVIBWNW-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The Claisen-Schmidt condensation involves base-catalyzed aldol addition followed by dehydration. Key steps include:
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Deprotonation : The base (e.g., NaOH) abstracts an α-hydrogen from 4-ethoxyacetophenone, forming a resonance-stabilized enolate.
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Nucleophilic Attack : The enolate attacks the carbonyl carbon of 3-nitrobenzaldehyde, forming a β-hydroxyketone intermediate.
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Dehydration : Elimination of water yields the α,β-unsaturated ketone.
The reaction’s efficiency depends on the electronic effects of substituents. The nitro group in 3-nitrobenzaldehyde reduces electron density at the carbonyl carbon, slowing nucleophilic attack but favoring dehydration due to conjugation stabilization.
Starting Materials and Reagents
Standard Procedure and Optimization
Procedure :
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Dissolve 4-ethoxyacetophenone (10 mmol) and 3-nitrobenzaldehyde (10 mmol) in 20 mL ethanol.
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Add 20 mL 1 M NaOH dropwise under ice cooling (0–5°C) to minimize side reactions.
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Stir at room temperature for 12–24 hours.
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Neutralize with 1 M HCl, filter the precipitate, and recrystallize from ethanol-dimethylformamide (9:1).
Optimization Insights :
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Temperature : Ice cooling during base addition prevents Cannizzaro reactions of 3-nitrobenzaldehyde.
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Base Concentration : Excess NaOH (≥2.5 mmol) risks hydrolysis of the ethoxy group; 0.125 mmol NaOH is recommended for nitro-substituted aldehydes.
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Solvent : Ethanol enhances solubility of intermediates, while DMF improves recrystallization yield.
Yield : 62–91%, depending on stoichiometry and purification.
Alternative Synthesis Approaches
Microwave-Assisted Condensation
Microwave irradiation (100–150 W, 5–10 minutes) accelerates the reaction by enhancing molecular collisions. Reported yields increase to 85–90% with reduced side products.
Solid-State Catalysis
Magnesium oxide (MgO) catalyzes the condensation under solvent-free conditions at 80°C, offering an eco-friendly alternative. However, yields for nitro-substituted chalcones remain lower (50–60%).
Purification and Characterization
Recrystallization
The crude product is recrystallized from ethanol-DMF (9:1), yielding golden-yellow crystals. Melting points range from 180–182°C.
Spectroscopic Data
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IR (KBr) :
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¹H NMR (CDCl₃) :
Challenges and Side Reactions
Competing Pathways
Scientific Research Applications
Medicinal Chemistry
Chalcones have been extensively studied for their potential therapeutic effects. The applications of (2E)-1-(4-Ethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one in medicinal chemistry include:
- Anticancer Activity : Research indicates that chalcones exhibit cytotoxic effects against various cancer cell lines. Studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
- Antimicrobial Properties : Chalcones possess antimicrobial activities against bacteria and fungi. The presence of the nitro group in this compound enhances its efficacy against various pathogens .
- Anti-inflammatory Effects : Some studies suggest that chalcone derivatives can inhibit inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : this compound can be utilized to synthesize more complex organic compounds through various chemical reactions such as Michael addition and aldol condensation .
Material Science
Chalcones are explored for their utility in material science due to their photophysical properties:
- Organic Light Emitting Diodes (OLEDs) : The compound's ability to emit light upon excitation makes it a candidate for use in OLED technology, contributing to advancements in display technologies .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined the effects of various chalcone derivatives on human breast cancer cells. The results demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
Research conducted by the Institute of Chemistry evaluated the antimicrobial properties of several chalcone derivatives, including this compound. The study found that this compound exhibited notable activity against Staphylococcus aureus and Candida albicans, indicating its potential as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of (2E)-1-(4-Ethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antibacterial Properties:
- (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one (Compound 1) : Exhibits moderate antibacterial activity due to the hydroxy and methoxy groups, which enhance solubility and hydrogen bonding with bacterial enzymes .
- (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one (Compound 2): Replacing the meta-nitro with para-nitro reduces steric hindrance, improving binding to bacterial efflux pumps like NorA in Staphylococcus aureus .
- AVMNB [(2E)-1-(3′-methoxy-4′-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one] : Demonstrates synergistic effects with ciprofloxacin against multidrug-resistant S. aureus, attributed to the methoxy group’s lipophilicity enhancing membrane penetration .
However, the absence of a hydroxyl group might reduce hydrogen-bonding interactions with bacterial targets .
Antiviral Activity:
- PAAPA [N-(4-[(2E)-3-(4-dimethylaminophenyl)-1-(phenyl)prop-2-en-1-one]) acetamide]: Exhibits higher affinity for ACE2 due to the electron-rich dimethylamino group, highlighting the role of substituent polarity in target binding .
Structural and Electronic Comparisons
Crystal Packing and Hirshfeld Surfaces:
- Chalcone1 [(E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one] : Extensive C–H⋯O and π–π interactions due to multiple methoxy groups, leading to dense crystal packing .
- Chalcone2 [(E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one] : Ethoxy substituents introduce weaker C–H⋯O interactions but enhance solubility, as seen in Hirshfeld surface analysis .
Nonlinear Optical (NLO) Properties:
- (2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one (Comp.1) : Displays a moderate hyperpolarizability (β) of 4.5 × 10⁻³⁰ esu due to the nitro group’s electron-withdrawing effect .
- (2E)-3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one (Comp.2): Higher β value (6.2 × 10⁻³⁰ esu) owing to the push-pull effect between dimethylamino (donor) and nitro (acceptor) groups .
Target Compound: The ethoxy group’s weaker electron donation compared to dimethylamino may result in lower NLO activity, but its bulkiness could enhance thermal stability for optical device applications.
Electrochemical and Reactivity Profiles
- Global Reactivity Descriptors :
- (2E)-3-(3-nitrophenyl)-1-[4-piperidin-1-yl]prop-2-en-1-one : Calculated HOMO-LUMO gap of 3.8 eV, indicating moderate chemical reactivity .
- 4′-Nitrochalcone [(E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one] : Smaller HOMO-LUMO gap (3.2 eV) due to stronger electron withdrawal from the para-nitro group, enhancing electrophilicity .
Target Compound : The meta-nitro group’s resonance effects may result in a HOMO-LUMO gap closer to 3.5–4.0 eV, balancing stability and reactivity for catalytic or sensing applications.
Data Tables
Table 2: Structural and Electronic Properties
Biological Activity
(2E)-1-(4-Ethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, a synthetic chalcone derivative, has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
- Molecular Formula : C16H15N1O4
- Molecular Weight : 283.29 g/mol
- CAS Number : 20432-03-5
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that this compound effectively suppresses the release of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism involves:
- Inhibition of COX-2 Expression : The compound significantly reduces the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation.
- Reduction of NF-κB Activation : It decreases I-κBα phosphorylation and p65 nuclear translocation, inhibiting NF-κB-dependent transcriptional activity .
Anticancer Activity
Chalcones, including this compound, have been reported to possess anticancer properties through various mechanisms:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.
- Inhibition of Cell Proliferation : Studies have indicated that it can inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7), with IC50 values in the low micromolar range .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α, IL-6; COX-2 reduction | |
| Anticancer | Induction of apoptosis; proliferation inhibition |
Table 2: Cytokine Modulation by this compound
| Cytokine | Effect | Concentration (µM) | Reference |
|---|---|---|---|
| TNF-α | Decreased release | 10 | |
| IL-6 | Decreased release | 10 | |
| IL-1β | Decreased mRNA production | 10 |
Case Studies
One notable case study investigated the effects of this compound on human breast cancer cells. The study revealed that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways. The study highlighted the potential for this compound as a therapeutic agent in breast cancer treatment .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (2E)-1-(4-Ethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation. A general procedure involves reacting 4-ethoxyacetophenone with 3-nitrobenzaldehyde in ethanol under alkaline conditions (e.g., KOH or NaOH) at 0–50°C for 2–3 hours . Key factors affecting yield include:
- Temperature : Lower temperatures (0–5°C) minimize side reactions like retro-aldol decomposition.
- Solvent : Ethanol or methanol is preferred for solubility and reaction homogeneity.
- Catalyst : Alkaline catalysts (e.g., KOH) enhance enolate formation, but excess base can lead to hydrolysis of the nitro group.
Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) improves purity (>95%) .
Q. Which spectroscopic and crystallographic methods are recommended for characterizing the compound’s structure?
- Methodological Answer :
- NMR : H and C NMR in CDCl₃ or DMSO-d₆ confirm the E-configuration of the α,β-unsaturated ketone (J = 12–16 Hz for trans coupling) and substituent positions .
- IR : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
- X-ray crystallography : Single-crystal studies (e.g., using SMART/SAINT systems) resolve stereochemistry and intermolecular interactions, such as π-π stacking between aromatic rings .
Q. What are common derivatives of this compound, and how do their biological activities compare?
- Methodological Answer : Derivatives with halogen (Cl, F) or methoxy substituents on the aryl rings are synthesized to enhance bioactivity. For example:
- 4-Chloro analogs : Show improved antimicrobial activity due to increased lipophilicity .
- 4-Methoxy analogs : Exhibit reduced cytotoxicity but higher solubility in aqueous media .
Comparative studies require standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) to evaluate substituent effects .
Advanced Research Questions
Q. How can computational chemistry predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT calculations : Using Gaussian 09 or similar software, optimize geometry at the B3LYP/6-311+G(d,p) level to determine HOMO-LUMO gaps (~4.5 eV), dipole moments, and electrostatic potential surfaces, which correlate with charge-transfer interactions .
- Molecular docking : AutoDock Vina assesses binding affinity to biological targets (e.g., COX-2 or topoisomerase II) by simulating interactions with active-site residues .
- MD simulations : GROMACS evaluates stability in biological membranes, focusing on nitro group orientation and hydrophobic interactions .
Q. What strategies resolve contradictions in reported biological activity data among structurally similar chalcone derivatives?
- Methodological Answer : Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., fixed incubation time, cell lines) to compare IC₅₀ values. For example, inconsistent anticancer data may stem from using MCF-7 vs. HeLa cells .
- Substituent electronic effects : Nitro groups enhance electrophilicity but may reduce bioavailability. Use Hammett constants (σ) to quantify electronic contributions and correlate with activity trends .
- Solubility : Poor aqueous solubility can lead to false negatives. Use DMSO concentrations <1% or nanoformulations to improve dispersion .
Q. What mechanistic insights explain the compound’s reactivity under varying catalytic conditions?
- Methodological Answer :
- Acid catalysis : Protonation of the carbonyl oxygen increases electrophilicity, favoring nucleophilic attack but risking nitro group reduction.
- Base catalysis : Enolate formation drives aldol condensation but may deprotonate the nitro group, forming unstable intermediates .
- Phase-transfer catalysis : Tetrabutylammonium bromide in biphasic systems (water/toluene) enhances reaction rates by shuttling hydroxide ions into the organic phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
